2-(Boc-amino)-2-(4-ethylphenyl)acetic acid CAS number
2-(Boc-amino)-2-(4-ethylphenyl)acetic acid CAS number
Technical Monograph: 2-(Boc-amino)-2-(4-ethylphenyl)acetic acid
Executive Summary
2-(Boc-amino)-2-(4-ethylphenyl)acetic acid , commonly referred to as Boc-4-ethylphenylglycine (Boc-4-Et-Phg-OH) , is a non-proteinogenic amino acid derivative used extensively in medicinal chemistry and peptide therapeutics.[] It serves as a critical building block for introducing conformational constraints and hydrophobic bulk into peptide backbones. The 4-ethyl substitution on the phenyl ring provides enhanced lipophilicity compared to standard phenylglycine, facilitating improved interaction with hydrophobic pockets in target receptors (e.g., thrombin, factor Xa, or GPCRs).
This guide details the physicochemical properties, synthesis pathways, and application protocols for this compound, designed for researchers requiring high-purity integration into drug discovery workflows.[]
Chemical Identity & Physicochemical Properties
This compound is the
| Property | Data / Description |
| Systematic Name | 2-((tert-butoxycarbonyl)amino)-2-(4-ethylphenyl)acetic acid |
| Common Name | Boc-4-ethylphenylglycine; Boc-4-Et-Phg-OH |
| Parent CAS (R-Isomer) | 1228548-26-2 (Refers to free amino acid) |
| Parent CAS (Racemic) | 170642-27-0 (Refers to free amino acid) |
| Boc-Derivative CAS | Commercially variable; often indexed by parent CAS + "N-Boc" |
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents (DCM, DMF, MeOH, EtOAc); Insoluble in water |
| pKa (Carboxyl) | ~3.5 (Estimated) |
| Chirality | Available as (R), (S), or Racemic (DL) |
Synthesis & Production Architecture
The synthesis of Boc-4-Et-Phg-OH typically follows a Strecker Synthesis route to generate the parent amino acid, followed by Boc-protection .[]
Synthesis Workflow Diagram
The following diagram illustrates the critical pathway from the aldehyde precursor to the final protected amino acid.
Figure 1: Synthetic route from 4-ethylbenzaldehyde to Boc-4-ethylphenylglycine.[]
Detailed Protocol: Boc-Protection (Standardized)
Note: This protocol assumes the starting material is the free amino acid 4-ethylphenylglycine.[]
Reagents:
-
4-Ethylphenylglycine (1.0 eq)[]
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Sodium Hydroxide (NaOH) (1M solution)
-
1,4-Dioxane (Solvent)
Step-by-Step Methodology:
-
Dissolution: Suspend 4-ethylphenylglycine (10 mmol) in a mixture of water (10 mL) and 1,4-dioxane (10 mL).
-
Basification: Cool the mixture to 0°C in an ice bath. Add 1M NaOH dropwise until the pH reaches 9–10 and the amino acid dissolves completely.
-
Addition: Add Boc₂O (12 mmol) slowly to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 12–18 hours. Monitor pH periodically and add NaOH to maintain pH ~9.
-
Work-up: Evaporate the dioxane under reduced pressure. Dilute the remaining aqueous residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted Boc₂O.
-
Acidification: Cool the aqueous layer to 0°C and acidify carefully with 1M KHSO₄ or HCl to pH 2–3. The product will precipitate as a white solid or form an oil.
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Drying: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.
Applications in Drug Discovery
Boc-4-Et-Phg-OH is a "privileged structure" in peptidomimetic design.
Structural Logic & Mechanism
-
Conformational Constraint: Unlike flexible glycine or alanine, the bulky phenyl ring at the
-carbon restricts rotation around the N-C and C -C(O) bonds ( and angles). This rigidifies the peptide backbone, potentially locking the molecule into a bioactive conformation. -
Hydrophobic Reach: The para-ethyl group extends the hydrophobic surface area of the side chain.[] This is particularly effective for targeting the S1 or S2 pockets of serine proteases (e.g., Thrombin, Factor Xa) where deep hydrophobic clefts exist.
Solid Phase Peptide Synthesis (SPPS) Integration
While Fmoc chemistry is dominant, Boc chemistry remains vital for synthesizing base-sensitive peptides or thioesters.
Figure 2: Integration of Boc-4-Et-Phg-OH into standard Boc-SPPS cycles.
Coupling Protocol (Standard):
-
Activation: Mix Boc-4-Et-Phg-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF. Activate for 3 minutes.
-
Coupling: Add activated solution to the resin-bound free amine. Shake for 45–60 minutes.
-
Monitoring: Verify coupling efficiency via Kaiser Test (Ninhydrin). Due to steric bulk, double coupling may be required.
Analytical Characterization
To ensure scientific integrity, the identity of the compound must be validated using the following parameters:
-
¹H NMR (400 MHz, DMSO-d₆):
- 1.15 (t, 3H, -CH₂CH ₃)
- 1.38 (s, 9H, Boc-tBu)
- 2.58 (q, 2H, -CH ₂CH₃)
-
5.10 (d, 1H,
-CH) - 7.15–7.30 (m, 4H, Aromatic H)
- 7.50 (d, 1H, NH)
- 12.60 (s, 1H, COOH)
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: 280.34
-
Expected [M+Na]⁺: 302.32
-
Fragment: [M - Boc]⁺ often observed.[]
-
Handling & Stability
-
Storage: Store at +2°C to +8°C. Keep desiccated.
-
Stability: Stable under normal laboratory conditions. Hydrolyzes in strong acids (removing Boc) or strong bases (racemization risk).
-
Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.[]
References
-
PubChem. 2-Amino-2-(4-ethylphenyl)acetic acid (Parent Compound).[] National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Protection of Amino Groups: Boc Group. Available at: [Link]
